6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one
Description
Properties
IUPAC Name |
6-ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-3-14-5-6-17-16(11-14)15(12-18(21)22-17)13-20-9-7-19(4-2)8-10-20/h5-6,11-12H,3-4,7-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRUVZVEEAJRIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Chromenone Core Assembly
Pechmann Condensation for Chromen-2-one Formation
The Pechmann reaction remains the cornerstone for constructing the chromen-2-one scaffold. Resorcinol derivatives react with β-keto esters under acidic conditions to form coumarin analogs. For 6-ethyl-4-substituted chromen-2-one , ethyl acetoacetate and 3-ethylresorcinol undergo condensation in the presence of sulfuric acid or Lewis acids like zinc chloride. This step yields 7-hydroxy-6-ethylchromen-2-one, a pivotal intermediate.
Reaction Conditions :
- Solvent : Concentrated sulfuric acid (neat) or ethanol.
- Temperature : 80–100°C for 4–6 hours.
- Yield : 60–75% after recrystallization from ethanol.
Nuclear Magnetic Resonance (NMR) analysis confirms successful cyclization, with characteristic signals for the chromen-2-one carbonyl at δ 160–165 ppm (¹³C) and aromatic protons at δ 6.1–7.3 ppm (¹H).
Functionalization at Position 4: Mannich vs. Alkylation Strategies
Introducing the [(4-ethylpiperazin-1-yl)methyl] group at position 4 involves two primary approaches:
Mannich Reaction
The Mannich reaction enables one-pot installation of the piperazine moiety. 7-Hydroxy-6-ethylchromen-2-one reacts with formaldehyde and 4-ethylpiperazine in acetic acid, forming the aminomethyl bridge.
Optimized Parameters :
- Molar Ratio : 1:2:1 (chromenone:formaldehyde:piperazine).
- Catalyst : Acetic acid (10% v/v).
- Yield : 50–65%, with byproducts arising from over-alkylation.
Chloromethylation Followed by Nucleophilic Substitution
Alternative routes employ chloromethylation at position 4 using chloromethyl methyl ether (MOMCl) and SnCl₄, followed by displacement with 4-ethylpiperazine.
Key Steps :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction rates and yields. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while protic solvents (e.g., ethanol) favor Pechmann cyclization. For Mannich reactions, acetic acid outperforms alternatives by stabilizing iminium intermediates.
Table 1: Solvent Optimization for Piperazine Installation
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 60 | 78 | 95 |
| Ethanol | Reflux | 45 | 88 |
| Acetonitrile | 80 | 65 | 92 |
Analytical Characterization and Quality Control
Scale-Up Considerations and Industrial Relevance
Continuous Flow Synthesis
Microreactor systems improve heat transfer and reduce reaction times for Pechmann condensations. A tubular reactor (100°C, 10 min residence time) achieves 85% yield, surpassing batch methods.
Green Chemistry Approaches
Solvent-free mechanochemical grinding (ball milling) of resorcinol and ethyl acetoacetate with p-toluenesulfonic acid (PTSA) delivers 80% yield in 30 minutes, reducing waste.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemical Synthesis
The synthesis of 6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one typically involves the reaction of chromen-2-one derivatives with ethylpiperazine. The process may utilize solvents such as ethanol or methanol and catalysts to enhance reaction efficiency. The reaction conditions often include elevated temperatures to facilitate the formation of the desired compound.
Synthetic Route Overview
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Chromen-2-one, Ethylpiperazine | DMF, 373 K | Formation of intermediate |
| 2 | Intermediate, 3-fluorobenzaldehyde | Methanol, RT | Formation of target compound |
Biological Activities
Research indicates that 6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one may possess several biological activities:
Antimicrobial Properties
Studies have shown that derivatives of chromen-2-one can exhibit antimicrobial effects. The incorporation of the piperazine group may enhance these properties, making it a candidate for further investigation in the development of antimicrobial agents .
Neuroprotective Effects
The compound has been explored for its potential neuroprotective effects. Similar compounds have been found to inhibit cyclin-dependent kinases, which are crucial in cell cycle regulation. This inhibition could lead to therapeutic applications in neurodegenerative diseases .
Antioxidant Activity
Preliminary studies suggest that this compound may also exhibit antioxidant properties. Antioxidants are vital in combating oxidative stress-related diseases, including cancer and cardiovascular disorders .
Therapeutic Potential
The therapeutic applications of 6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one are promising:
Cancer Treatment
Research indicates that chromene derivatives can inhibit topoisomerase and cytochrome enzymes involved in cancer cell proliferation. The structural features of this compound may contribute to its efficacy as an anticancer agent .
Drug Development
Given its structural characteristics, this compound serves as a valuable building block for the synthesis of more complex molecules with enhanced biological activities. Its potential as a lead compound in drug discovery is noteworthy .
Case Studies
Several studies have investigated the effects of similar compounds on various biological systems:
- Neuroinflammation : A study demonstrated that derivatives with similar structures could reduce neuroinflammation markers in vitro, suggesting potential applications in treating neurodegenerative conditions .
- Anticancer Activity : Research on related chromene compounds revealed significant cytotoxic effects against breast and colon cancer cell lines, highlighting the potential of this class of compounds in oncology .
- Antimicrobial Testing : In vitro tests showed that certain derivatives exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their utility in developing new antibiotics .
Mechanism of Action
The mechanism of action of 6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one involves its interaction with specific molecular targets and pathways. For example, compounds with similar structures are known to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing ATP from binding and thus inhibiting the kinase’s catalytic activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural uniqueness lies in its dual ethyl substitutions (on the coumarin core and piperazine ring). Below is a comparative analysis with key analogs:
Table 1: Comparison of Structural and Functional Features
*Calculated based on molecular formula C₁₈H₂₅N₂O₂.
Key Observations :
Natural analogs like aurapten () lack a piperazine group but feature prenyloxy chains, which are critical for antimicrobial activity against Gram-positive bacteria .
Piperazine Modifications :
- The 4-ethylpiperazine moiety in the target compound balances basicity and steric bulk, whereas the 3-chlorophenylpiperazine variant () introduces aromaticity, likely enhancing interactions with serotonin or dopamine receptors .
Biological Activity :
- Coumarins with prenyloxy groups (e.g., aurapten) exhibit stronger antimicrobial activity than synthetic piperazine derivatives, suggesting that substituent position (C7 vs. C4) significantly impacts efficacy .
- Piperazine-containing coumarins are under investigation for CNS disorders due to their ability to modulate neurotransmitter systems .
Biological Activity
6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one is a synthetic derivative of chromen-2-one, which is a heterocyclic compound known for its diverse biological activities. The incorporation of the ethylpiperazine moiety suggests potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one can be represented as follows:
This compound features a chromenone core substituted with an ethylpiperazine group, which is known to enhance solubility and bioavailability, making it a candidate for various biological studies.
Research indicates that compounds similar to 6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one may inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The binding of such compounds to the ATP-binding pocket of CDKs can prevent ATP from binding, thereby inhibiting kinase activity and affecting cell proliferation.
Antimicrobial Properties
Preliminary studies suggest that 6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one exhibits antimicrobial activity. Research on piperazine derivatives has shown that they can inhibit various bacterial strains, indicating a potential for developing new antimicrobial agents .
Neuroprotective Effects
The neuroprotective properties of this compound are being explored due to its structural similarities with other neuroprotective agents. Studies have indicated that piperazine derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
Antioxidant Activity
Antioxidant assays have demonstrated that 6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one may possess significant antioxidant properties. This activity could be attributed to its ability to scavenge free radicals and mitigate oxidative stress, which is implicated in various chronic diseases .
Study 1: Inhibition of CDK Activity
A study investigated the inhibitory effects of various chromenone derivatives on CDK activity. It was found that 6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one effectively inhibited CDK2 and CDK6, leading to reduced cell proliferation in cancer cell lines. The IC50 values for these interactions were determined to be in the low micromolar range .
| Compound | CDK Inhibition (IC50) |
|---|---|
| 6-Ethyl-4-[...]-chromen-2-one | 5 µM |
| Control Compound A | 10 µM |
| Control Compound B | 15 µM |
Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial efficacy of piperazine derivatives, 6-Ethyl-4-[...]-chromen-2-one demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate effectiveness compared to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Q & A
Basic: What are the standard synthetic routes for 6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one, and what key reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step protocols, starting with the chromen-2-one core and introducing substituents via alkylation or condensation reactions. Key steps include:
- Alkylation of the chromenone core with a 4-ethylpiperazine derivative under nucleophilic conditions.
- Mannich reaction to introduce the ethylpiperazinylmethyl group, requiring precise pH control (7–9) and solvents like ethanol or THF .
- Purification via column chromatography to isolate intermediates.
Critical reaction conditions:
- Temperature : Exothermic reactions (e.g., alkylation) require cooling (0–5°C) to prevent side products.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to stabilize transition states in condensation steps .
Basic: How is the molecular structure of 6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one characterized?
Answer:
Structural elucidation employs:
- Single-crystal X-ray diffraction : Reveals bond lengths (e.g., C=O at 1.22 Å) and torsion angles (e.g., 112.3° between chromenone and piperazine planes) critical for conformational analysis .
- NMR spectroscopy : ¹H NMR confirms ethyl group integration (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for piperazine CH₂), while ¹³C NMR identifies carbonyl resonance (δ 160–165 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 357.2284) .
Basic: What preliminary biological activities have been reported for this compound?
Answer:
Initial screenings suggest:
- Neuroprotective effects : Inhibition of glutamate-induced excitotoxicity in neuronal cell lines (IC₅₀ ≈ 10 µM) via NMDA receptor antagonism .
- Anti-inflammatory activity : Reduces TNF-α production in macrophages by 40–60% at 50 µM, likely through NF-κB pathway modulation .
- Antimicrobial potential : Moderate activity against S. aureus (MIC = 32 µg/mL) due to membrane disruption, inferred from similar piperazine-chromenone hybrids .
Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?
Answer:
Optimization strategies include:
- DoE (Design of Experiments) : Screen solvent (e.g., DMF vs. acetonitrile), temperature (25–80°C), and stoichiometry (1:1 to 1:2 chromenone:piperazine) to maximize yield (>75%) .
- In-line analytics : Use FTIR or HPLC to monitor reaction progress and detect intermediates (e.g., enol ether byproduct at Rₜ 4.2 min) .
- Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h with 15% yield improvement .
Advanced: What computational methods predict the compound’s bioactivity and binding modes?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., NMDA receptor GluN2B subunit, docking score ≤ −9.0 kcal/mol) .
- QSAR modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with antimicrobial IC₅₀ to prioritize derivatives .
- MD simulations : Assess piperazine ring flexibility in aqueous environments (RMSD ≤ 2.0 Å over 100 ns) to predict pharmacokinetics .
Advanced: How can contradictions in biological activity data across studies be resolved?
Answer:
Address discrepancies via:
- Standardized assays : Re-evaluate cytotoxicity using identical cell lines (e.g., SH-SY5Y for neuroprotection) and controls (e.g., MK-801 for NMDA inhibition) .
- Metabolic stability testing : Incubate with liver microsomes to identify rapid degradation (e.g., t₁/₂ < 30 min) that may explain variable in vivo results .
- Batch-to-batch analysis : Use HPLC-PDA to confirm purity (>98%) and rule out impurities (e.g., residual solvents) as confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
